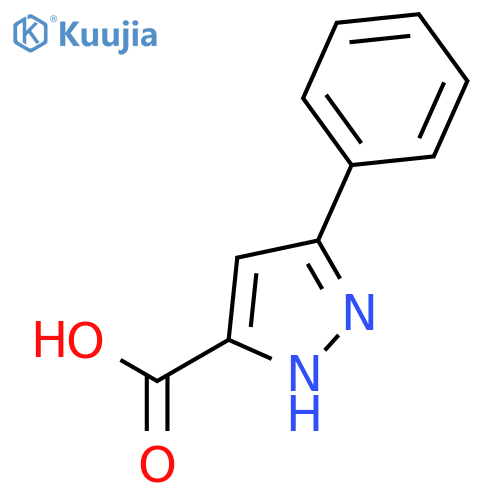

Cas no 1134-49-2 (5-phenyl-1h-pyrazole-3-carboxylic acid)

5-phenyl-1h-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Phenyl-1H-pyrazole-5-carboxylic acid

- 1H-Pyrazole-5-carboxylicacid, 3-phenyl-

- 5-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID

- 3-phenyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)

- 3-Phenylpyrazole-5-carboxylic acid

- 5-Phenyl-2H-pyrazole-3-carboxylic acid

- 1H-Pyrazole-3-carboxylic acid, 5-phenyl-

- Pyrazole-5-carboxylic acid, 3-phenyl-

- Pyrazole-3-carboxylic acid, 5-phenyl-

- QBPUOAJBMXXBNU-UHFFFAOYSA-N

- 1H-Pyrazole-3-carboxylicacid, 5-phenyl-

- SMR000124836

- 5-Phenyl-1H-pyrazole-3-carboxylicacid

- 3-Phenyl-1H-pyrazole-5-carboxylic acid, 97%

- P2021

- BRN 0609874

- FS-1871

- DTXSID60150398

- J-513035

- 5-phenyl-3-pyrazole carboxylic acid

- SR-01000597145-1

- SCHEMBL69492

- AKOS005485835

- 5-PHENYL-PYRAZOLE-3-CARBOXYLIC ACID

- KUC107418N

- MLS000067411

- EU-0099922

- FT-0678418

- KSC-20-088

- 1134-49-2

- MFCD05170017

- CHEBI:92735

- 5-Phenyl-1H-pyrazole-3-carboxylic acid #

- CS-W022423

- AKOS000271465

- BB 0219050

- AKOS000263428

- F0348-3292

- MLS003585704

- HMS2206M19

- CCG-202902

- AB08419

- FT-0713944

- 2-Bromo-2,6-difluoroacetophenone

- A871479

- 3-(phenyl)-1H-pyrazole-5-carboxylic acid

- HMS3356K22

- 5071-61-4

- AC-26517

- CHEMBL397785

- MLS001065888

- 5-Phenyl-1H-pyrazole-3-carboxylic acid, AldrichCPR

- 5-Phenylpyrazole-3-carboxylic acid

- AS-82144

- SY004192

- Q27164500

- PS-3041

- AB00463493-03

- BDBM50241312

- Z104442688

- J-002966

- NCGC00342274-01

- AMY11889

- F52631

- AB01334874-02

- J-517915

- HMS1648H01

- SR-01000597145

- MFCD01248821

- EN300-14809

- STK560194

- DB-071246

- 3-phenyl-1H-pyrazol-2-ium-5-carboxylate

- STK387518

- ALBB-006580

- 5-phenyl-1h-pyrazole-3-carboxylic acid

-

- MDL: MFCD01248821

- インチ: 1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)

- InChIKey: QBPUOAJBMXXBNU-UHFFFAOYSA-N

- SMILES: O([H])C(C1=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NN1[H])=O

- BRN: 0609874

計算された属性

- 精确分子量: 188.05900

- 同位素质量: 188.058577502 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- 分子量: 188.18

- トポロジー分子極性表面積: 66

- 互变异构体数量: 4

- Surface Charge: 0

じっけんとくせい

- Color/Form: 未確定

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 238-242 °C (dec.) (lit.)

- Boiling Point: 496.5±33.0 °C at 760 mmHg

- フラッシュポイント: 254.1±25.4 °C

- Refractive Index: 1.645

- PSA: 65.98000

- LogP: 1.77490

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- Solubility: 未確定

5-phenyl-1h-pyrazole-3-carboxylic acid Security Information

-

Symbol:

- Signal Word:Warning

- 危害声明: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- HazardClass:IRRITANT

- Risk Phrases:R36/37/38

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 安全术语:S26-36

5-phenyl-1h-pyrazole-3-carboxylic acid 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-phenyl-1h-pyrazole-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A554173-5g |

3-Phenyl-1H-pyrazole-5-carboxylic acid |

1134-49-2 | 95% | 5g |

$278.0 | 2025-02-24 | |

| TRC | P266606-100mg |

5-phenyl-1h-pyrazole-3-carboxylic acid |

1134-49-2 | 100mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P266606-1g |

5-phenyl-1h-pyrazole-3-carboxylic acid |

1134-49-2 | 1g |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P69740-5g |

3-Phenyl-1H-pyrazole-5-carboxylic acid |

1134-49-2 | 95% | 5g |

¥573.0 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00634-1g |

5-phenyl-1h-pyrazole-3-carboxylic acid |

1134-49-2 | 97% | 1g |

191.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00634-0.25g |

5-phenyl-1h-pyrazole-3-carboxylic acid |

1134-49-2 | 97% | 0.25g |

¥76 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-LF313-200mg |

5-phenyl-1h-pyrazole-3-carboxylic acid |

1134-49-2 | 97% | 200mg |

¥83.0 | 2022-02-28 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00634-0.1g |

5-phenyl-1h-pyrazole-3-carboxylic acid |

1134-49-2 | 97% | 0.1g |

¥44 | 2023-09-15 | |

| Aaron | AR007SUI-25g |

1H-Pyrazole-5-carboxylicacid, 3-phenyl- |

1134-49-2 | 95% | 25g |

$331.00 | 2023-12-16 | |

| eNovation Chemicals LLC | D758970-1g |

1H-Pyrazole-5-carboxylicacid, 3-phenyl- |

1134-49-2 | 95+% | 1g |

$75 | 2024-06-07 |

5-phenyl-1h-pyrazole-3-carboxylic acid 関連文献

-

Yunnan Gong,Chongbo Liu,Huiliang Wen,Liushui Yan,Zhiqiang Xiong,Liang Ding New J. Chem. 2011 35 865

-

2. Cycloaddition of nitrile imines to resin-bound enamines: a solid phase synthesis of 1,4-diarylpyrazolesAndrew C. Donohue,Sue Pallich,Tom D. McCarthy imines to resin-bound enamines: a solid phase synthesis of 14-diarylpyrazoles. Andrew C. Donohue Sue Pallich Tom D. McCarthy J. Chem. Soc. Perkin Trans. 1 2001 2817

-

Marcos A. P. Martins,Geórgia C. Zimmer,Leticia V. Rodrigues,Tainára Orlando,Lilian Buriol,Mateo Alajarin,Jose Berna,Clarissa P. Frizzo,Helio G. Bonacorso,Nilo Zanatta New J. Chem. 2017 41 13303

-

Tobias Persson,Christina W. Yde,Jakob E. Rasmussen,Tine L. Rasmussen,Barbara Guerra,Olaf-Georg Issinger,John Nielsen Org. Biomol. Chem. 2007 5 3963

5-phenyl-1h-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1134-49-2)

5-phenyl-1H-pyrazole-3-carboxylic acid, with the chemical formula C₈H₆N₂O₂, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aromatic carboxylic acid derivative has garnered considerable attention due to its versatile applications and structural properties. The presence of both a phenyl group and a pyrazole ring imparts unique reactivity and biological potential, making it a valuable scaffold for drug discovery and material science research.

The compound is formally identified by its CAS number, 1134-49-2, which distinguishes it from other isomers and analogs in chemical databases. This numbering system ensures precise identification and facilitates standardized communication among researchers and industry professionals. The molecular structure of 5-phenyl-1H-pyrazole-3-carboxylic acid features a pyrazole core substituted with a phenyl group at the 5-position and a carboxylic acid functional group at the 3-position. This arrangement contributes to its stability and reactivity, enabling diverse synthetic pathways and functionalization strategies.

In recent years, 5-phenyl-1H-pyrazole-3-carboxylic acid has been extensively studied for its pharmacological properties. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of a phenyl moiety further enhances these properties by modulating electronic and steric interactions with biological targets. Current research highlights its potential in developing novel therapeutic agents targeting chronic diseases and inflammatory conditions.

One of the most compelling aspects of 5-phenyl-1H-pyrazole-3-carboxylic acid is its role as a key intermediate in the synthesis of more complex molecules. Its carboxylic acid group allows for further derivatization via esterification, amidation, or coupling reactions, enabling the creation of diverse pharmacophores. Similarly, the pyrazole ring can be modified through alkylation, acylation, or halogenation to tailor specific biological activities. These synthetic flexibility makes it an indispensable tool in medicinal chemistry laboratories.

Recent advancements in computational chemistry have also shed light on the structural properties of 5-phenyl-1H-pyrazole-3-carboxylic acid. Molecular modeling studies indicate that the compound exhibits favorable binding affinities with various enzymes and receptors, suggesting its potential as a lead compound in drug development. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate its molecular structure and dynamics, providing insights into its behavior in different environments.

The pharmaceutical industry has taken notice of 5-phenyl-1H-pyrazole-3-carboxylic acid due to its promising therapeutic profile. Several clinical trials are currently underway to evaluate its efficacy in treating conditions such as rheumatoid arthritis, psoriasis, and certain types of cancer. Preliminary results suggest that derivatives of this compound exhibit significant anti-inflammatory and immunomodulatory effects, making them attractive candidates for further development.

Beyond pharmaceutical applications, 5-phenyl-1H-pyrazole-3-carboxylic acid finds utility in material science research. Its unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored its potential as a building block for conjugated polymers and small-molecule semiconductors, contributing to advancements in sustainable energy technologies.

The synthesis of 5-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through multiple pathways, each offering distinct advantages depending on scalability and purity requirements. Common methods include condensation reactions between phenylacetic acid derivatives with hydrazine hydrate followed by oxidation or carboxylation steps. Advances in green chemistry have also led to the development of more environmentally friendly synthetic routes, minimizing waste generation and reducing energy consumption.

In conclusion,5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1134-49-2) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its structural features enable diverse functionalization strategies, while its biological activities make it a promising candidate for drug development. Ongoing research continues to uncover new applications for this versatile molecule, solidifying its importance in modern chemistry.

1134-49-2 (5-phenyl-1h-pyrazole-3-carboxylic acid) Related Products

- 5071-61-4(3-Phenyl-1H-pyrazole-5-carboxylic acid)

- 56426-35-8(Methyl 3-phenyl-1H-pyrazole-5-carboxylate)

- 103985-11-1(3-Pyridazinecarboxylic acid, 6-phenyl-)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 58436-29-6((E)-3-Hydroxy-4',5-dimethoxystilbene)

- 1251377-78-2(1-(4-aminopiperidin-1-yl)propan-2-one)

- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)

- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)